molecular formula C30H46O11S B3214453 Benzyl-PEG8-Ots CAS No. 1144113-17-6

Benzyl-PEG8-Ots

Cat. No.: B3214453
CAS No.: 1144113-17-6
M. Wt: 614.7 g/mol
InChI Key: JZRYNAITFJTHLY-UHFFFAOYSA-N
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Description

Benzyl-PEG8-Ots is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is particularly valuable in research due to its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG8-Ots typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Benzyl alcohol reacts with polyethylene glycol in the presence of a catalyst to form benzyl-PEG.

    Step 2: The benzyl-PEG intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG8-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The compound can participate in nucleophilic substitution reactions where the tosylate group is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions are the corresponding substituted benzyl-PEG derivatives, where the tosylate group is replaced by the nucleophile .

Scientific Research Applications

Benzyl-PEG8-Ots has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Benzyl-PEG8-Ots involves its role as a linker in PROTACs. PROTACs function by bringing together an E3 ubiquitin ligase and a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol linker in this compound provides the necessary flexibility and solubility to ensure efficient binding and degradation of the target protein .

Comparison with Similar Compounds

    Benzyl-PEG4-Ots: A shorter polyethylene glycol linker with similar properties but reduced flexibility.

    Benzyl-PEG12-Ots: A longer polyethylene glycol linker that provides greater flexibility but may have different solubility properties.

Uniqueness: Benzyl-PEG8-Ots strikes a balance between flexibility and solubility, making it an ideal choice for many applications in PROTAC synthesis. Its intermediate length allows for efficient binding and degradation of target proteins while maintaining good solubility in various solvents .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYNAITFJTHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126012
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144113-17-6
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144113-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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